1-Phenethylpiperazine
Overview
Description
1-Phenethylpiperazine is an organic compound characterized by a piperazine ring bonded to a phenethyl group. It is a derivative of piperazine, which is a heterocyclic amine. The molecular formula of this compound is C12H18N2, and it has a molecular weight of 190.28 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Biochemical Analysis
Biochemical Properties
1-(2-Phenylethyl)piperazine plays a role in several biochemical reactions. It has been found to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-(2-Phenylethyl)piperazine can affect neurotransmission and neuromuscular function . Additionally, this compound interacts with gamma-aminobutyric acid (GABA) receptors, acting as an agonist and influencing inhibitory neurotransmission . These interactions highlight the compound’s potential impact on nervous system function.
Cellular Effects
1-(2-Phenylethyl)piperazine has been shown to influence various cellular processes. In neuronal cells, it can modulate cell signaling pathways by affecting the activity of acetylcholine and GABA receptors . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and viability. Furthermore, the compound’s interaction with acetylcholinesterase can result in altered neurotransmitter levels, affecting synaptic transmission and overall neuronal activity .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Phenylethyl)piperazine involves its binding interactions with specific biomolecules. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This results in prolonged activation of acetylcholine receptors and enhanced cholinergic signaling. Additionally, as a GABA receptor agonist, 1-(2-Phenylethyl)piperazine enhances inhibitory neurotransmission, contributing to its overall effects on the nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Phenylethyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(2-Phenylethyl)piperazine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound may result in cumulative effects on cellular function, including potential alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Phenylethyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit mild effects on neurotransmission and cellular function . At higher doses, it can cause significant neurotoxic symptoms, including convulsions, tremors, and restlessness . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
1-(2-Phenylethyl)piperazine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, 1-(2-Phenylethyl)piperazine can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 1-(2-Phenylethyl)piperazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The distribution of 1-(2-Phenylethyl)piperazine can impact its overall bioavailability and effectiveness in exerting its biochemical effects .
Subcellular Localization
The subcellular localization of 1-(2-Phenylethyl)piperazine is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its activity. For example, 1-(2-Phenylethyl)piperazine may localize to the synaptic cleft in neuronal cells, where it interacts with neurotransmitter receptors and enzymes . This localization is crucial for its role in modulating neurotransmission and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethylpiperazine can be synthesized through several methods. One common approach involves the reaction of phenethylamine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Industrial production also emphasizes safety measures due to the potential toxicity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds, alkylating agents; reactions often carried out in polar solvents.
Major Products: The major products formed from these reactions include various substituted piperazines, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand for certain receptors.
Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in drug development.
Industry: It is utilized in the production of various chemicals and materials, serving as a precursor for other compounds
Mechanism of Action
The mechanism of action of 1-Phenethylpiperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors, influencing their activity. The compound can modulate neurotransmitter systems, potentially affecting neuronal signaling pathways. This interaction can lead to various physiological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
1-Phenylpiperazine: Similar structure but with a phenyl group instead of a phenethyl group.
Benzylpiperazine: Contains a benzyl group attached to the piperazine ring.
Diphenylpiperazine: Features two phenyl groups attached to the piperazine ring.
Uniqueness: 1-Phenethylpiperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenethyl group provides different steric and electronic effects compared to other similar compounds, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-(2-phenylethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-5,13H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUAPSRIYZLAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201292 | |
Record name | 1-Phenethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-49-3 | |
Record name | 1-(2-Phenylethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5321-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenethylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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